molecular formula C9H12BrNO2S B3173788 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide CAS No. 950245-71-3

1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide

Cat. No. B3173788
CAS RN: 950245-71-3
M. Wt: 278.17 g/mol
InChI Key: DYYKLCAFLLJKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide, also known as BBrMDMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonamide compounds and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been shown to exhibit anti-inflammatory and anti-cancer activities. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to exhibit good solubility in various solvents, which makes it easier to handle in lab experiments. However, one of the limitations of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide. One of the future directions is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential applications in material science, particularly in the synthesis of organic and inorganic materials. Moreover, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide.

Scientific Research Applications

1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to exhibit anti-inflammatory and anti-cancer activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been used as a precursor for the synthesis of various organic and inorganic materials. In organic synthesis, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been used as a reagent for the synthesis of various compounds, including sulfonamides, amides, and esters.

properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYKLCAFLLJKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.